

"Antibacterial agent 170 chemical structure and properties"

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Compound of Interest

Compound Name: Antibacterial agent 170

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In-Depth Technical Guide: Antibacterial Agent 170

An analysis of the chemical structure, properties, and biological activity of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide as a quorum sensing inhibitor in *Pseudomonas aeruginosa*.

Introduction

Antibacterial agent 170, scientifically known as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a synthetic compound identified as a potent inhibitor of biofilm formation in the opportunistic human pathogen *Pseudomonas aeruginosa*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a quorum sensing inhibitor. The information presented is primarily derived from the research conducted by Mao S, et al., where this compound is referred to as compound 6b.[1]

Chemical Structure and Physicochemical Properties

The chemical identity of **Antibacterial Agent 170** is well-defined, with the systematic IUPAC name 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide and the Chemical Abstracts Service (CAS) Registry Number 2163817-03-4.[2] Its molecular structure consists of a dibrominated pyridazinone core linked to a benzene sulfonamide moiety.

Table 1: Physicochemical Properties of **Antibacterial Agent 170**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ Br ₂ N ₃ O ₃ S	[2]
Molecular Weight	409.06 g/mol	[2]
Melting Point	218–220°C (with decomposition observed above 220°C)	[2]
Solubility	DMSO: 55 mg/mL (134.46 mM) with sonication; Water: <0.1 mg/mL at 25°C	[2]
Predicted Density	2.13 g/cm ³	[2]

Biological Activity and Mechanism of Action

Antibacterial agent 170 demonstrates significant activity in inhibiting the formation of *P. aeruginosa* PAO1 biofilms.[1] Notably, this inhibitory effect occurs without affecting the growth of the bacteria, suggesting a mechanism that targets virulence rather than viability.[1]

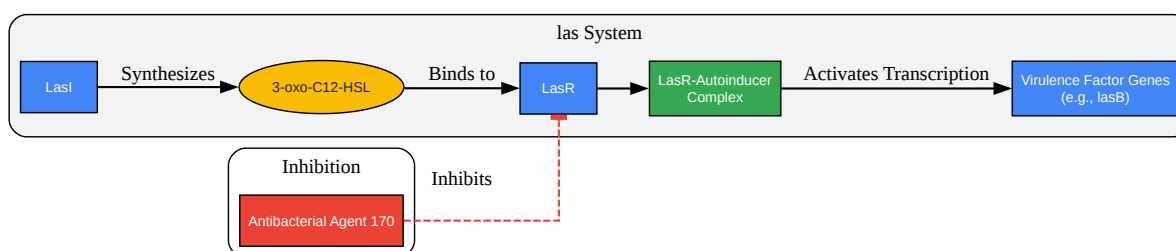
The primary mechanism of action is the inhibition of the *las* quorum sensing (QS) system in *P. aeruginosa*. [1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. The *las* system is a critical regulator of virulence factors and biofilm formation in *P. aeruginosa*.

Table 2: Biological Activity of **Antibacterial Agent 170**

Parameter	Result	Reference
Biofilm Inhibition	46.13 ± 0.72% inhibition of <i>P. aeruginosa</i> PAO1 biofilm formation	[1]
Mechanism	Inhibition of the <i>las</i> quorum sensing system	[1]

Signaling Pathway Inhibition

The las quorum sensing system in *P. aeruginosa* is a key regulator of virulence. The diagram below illustrates the hierarchical nature of the *P. aeruginosa* quorum sensing network and the point of inhibition by **Antibacterial Agent 170**.



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P. aeruginosa las Quorum Sensing Pathway Inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antibacterial Agent 170**, based on established procedures.

Synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

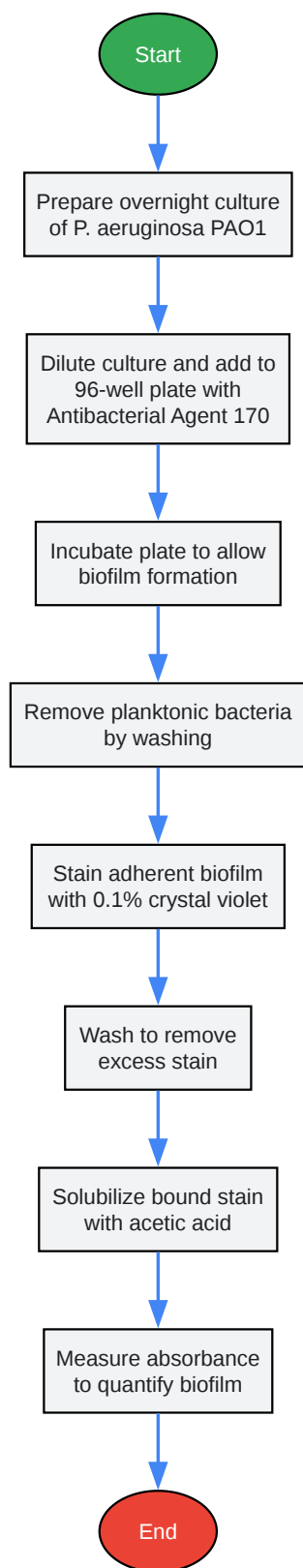
The synthesis of **Antibacterial Agent 170** is typically achieved through a multi-step process. A general synthetic pathway involves the following key steps:

- **Bromination of Pyridazinone:** The synthesis starts with the bromination of a pyridazinone precursor to introduce the two bromine atoms onto the heterocyclic ring.[2]
- **N-Arylation:** The brominated pyridazinone is then coupled with a substituted benzene ring, often through an N-alkylation or N-arylation reaction.[2]

- Sulfonamide Formation: The final step involves the introduction of the sulfonamide group onto the benzene ring. This can be achieved through various methods, such as the reaction of a sulfonyl chloride with ammonia or the use of ammonium sulfamate under specific conditions.^[2]

P. aeruginosa Biofilm Inhibition Assay

The capacity of **Antibacterial Agent 170** to inhibit biofilm formation is commonly assessed using a crystal violet staining method.



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Biofilm Inhibition Assay Workflow.

Detailed Protocol:

- **Bacterial Culture Preparation:** An overnight culture of *P. aeruginosa* PAO1 is prepared in a suitable growth medium.
- **Assay Setup:** The overnight culture is diluted and added to the wells of a 96-well microtiter plate. Different concentrations of **Antibacterial Agent 170** (dissolved in a suitable solvent like DMSO) are added to the wells. Control wells containing the bacterial culture with the solvent alone are also included.
- **Incubation:** The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.
- **Washing:** After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).
- **Staining:** The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a short period (e.g., 10-15 minutes).
- **Final Washing:** Excess crystal violet is removed by washing the wells with water.
- **Quantification:** The crystal violet bound to the biofilm is solubilized using a solvent such as 30% acetic acid. The absorbance of the solubilized stain is then measured using a plate reader at a specific wavelength (typically around 550-590 nm). The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with **Antibacterial Agent 170** to the control wells.

Quorum Sensing Inhibition Assay using *lasB*-gfp Reporter Strain

To confirm that **Antibacterial Agent 170** targets the *las* quorum sensing system, a reporter strain of *P. aeruginosa* is utilized. This strain contains a fusion of the promoter of a *las*-controlled gene (such as *lasB*, which encodes for elastase) to a gene encoding a fluorescent protein, like the green fluorescent protein (GFP).

Experimental Procedure:

- **Reporter Strain Culture:** An overnight culture of the *P. aeruginosa* lasB-gfp reporter strain is prepared.
- **Assay Setup:** The culture is diluted and added to a microtiter plate along with various concentrations of **Antibacterial Agent 170**.
- **Incubation and Measurement:** The plate is incubated, and measurements of both bacterial growth (optical density at 600 nm) and GFP fluorescence are taken at regular intervals.
- **Data Analysis:** The fluorescence intensity is normalized to the bacterial growth (fluorescence/OD600) to determine the specific inhibition of lasB gene expression. A reduction in the normalized fluorescence in the presence of **Antibacterial Agent 170** indicates inhibition of the las quorum sensing system.^[1]

Conclusion

Antibacterial Agent 170, or 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, is a promising antivirulence compound that effectively inhibits biofilm formation in *P. aeruginosa* PAO1. Its mechanism of action through the targeted inhibition of the las quorum sensing system, without impacting bacterial viability, presents a significant advantage in potentially mitigating the development of antibiotic resistance. Further research into its in vivo efficacy and safety profile is warranted to explore its therapeutic potential.

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References

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